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2-fluorobenzyl 5-bromo-2-hydroxybenzoate
Overview
Description
2-fluorobenzyl 5-bromo-2-hydroxybenzoate is an organic compound with the molecular formula C14H10BrFO3 It is a derivative of benzoic acid, featuring both fluorine and bromine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorobenzyl 5-bromo-2-hydroxybenzoate typically involves the esterification of 5-bromo-2-hydroxybenzoic acid with 2-fluorobenzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-fluorobenzyl 5-bromo-2-hydroxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Ester Hydrolysis: The ester bond can be hydrolyzed to yield 5-bromo-2-hydroxybenzoic acid and 2-fluorobenzyl alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Ester Hydrolysis: Acidic or basic conditions can be used. Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis involves sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Ester Hydrolysis: 5-bromo-2-hydroxybenzoic acid and 2-fluorobenzyl alcohol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Scientific Research Applications
2-fluorobenzyl 5-bromo-2-hydroxybenzoate has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand the interaction of halogenated compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-fluorobenzyl 5-bromo-2-hydroxybenzoate depends on its application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of fluorine and bromine atoms can influence the compound’s reactivity and binding affinity, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-fluorobenzyl 5-bromo-2-hydroxybenzoate: C14H10BrFO3
2-bromo-5-fluorobenzyl alcohol: C7H5Br2F
2-bromo-5-fluorobenzaldehyde: C7H4BrFO
Uniqueness
This compound is unique due to the combination of fluorine and bromine substituents on the benzoate structure. This combination can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2-fluorophenyl)methyl 5-bromo-2-hydroxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO3/c15-10-5-6-13(17)11(7-10)14(18)19-8-9-3-1-2-4-12(9)16/h1-7,17H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQZHGBWJAYGPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=C(C=CC(=C2)Br)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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